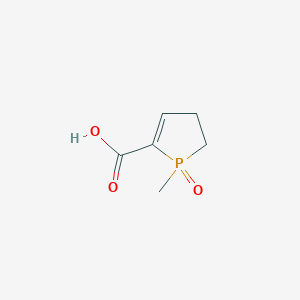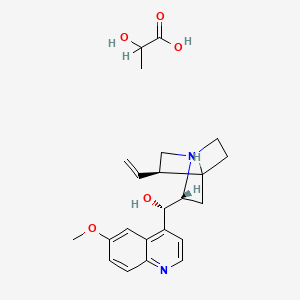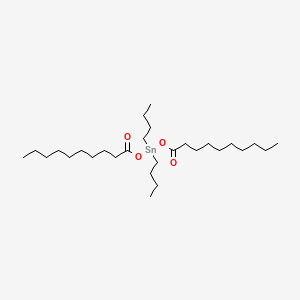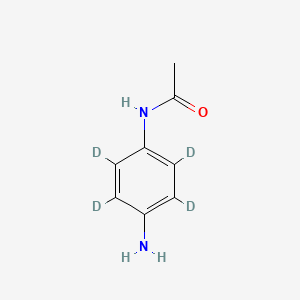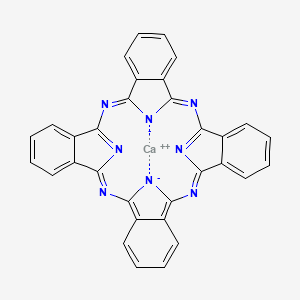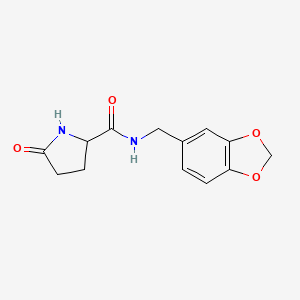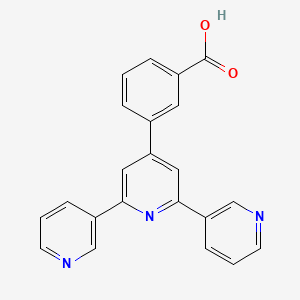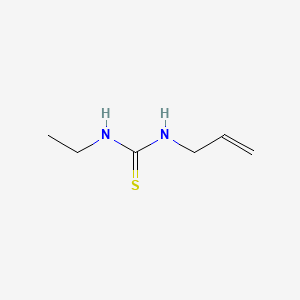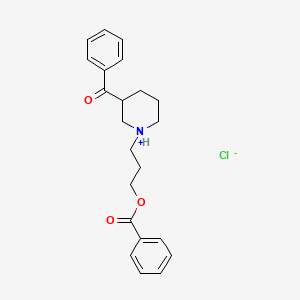
(+-)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration.
Substitution Reactions: The piperidine ring is then subjected to substitution reactions to introduce the benzoyl and benzoyloxyl groups.
Industrial Production Methods
Industrial production of (±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoylpiperidine: Contains a benzoyl group attached to the piperidine ring but does not have the benzoyloxyl group.
Benzoyloxypiperidine: Contains a benzoyloxyl group attached to the piperidine ring but does not have the benzoyl group.
Uniqueness
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is unique due to the presence of both benzoyl and benzoyloxyl groups on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
33422-61-6 |
|---|---|
Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-(3-benzoylpiperidin-1-ium-1-yl)propyl benzoate;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c24-21(18-9-3-1-4-10-18)20-13-7-14-23(17-20)15-8-16-26-22(25)19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H |
InChI Key |
CHJDWIRVYZLHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C[NH+](C1)CCCOC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
